molecular formula C15H23NO B1392847 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine CAS No. 861857-61-6

4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine

Cat. No. B1392847
CAS RN: 861857-61-6
M. Wt: 233.35 g/mol
InChI Key: UVLFLNTYLDTXNQ-UHFFFAOYSA-N
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Description

4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine is a chemical compound with the CAS Number: 861857-61-6 . It has a molecular weight of 269.81 .


Molecular Structure Analysis

The IUPAC name of this compound is 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine hydrochloride . The InChI code provides a specific description of the molecule’s structure .

It is typically in a physical form suitable for use in research .

Scientific Research Applications

Synthesis and Characterization of Polyimides

This compound is used in the synthesis of a novel diamine, 4,4′-(3-(tert-butyl)-4-aminophenoxy)diphenyl ether . This diamine is then used to create polyimides (PIs), which are high-performance polymers . These PIs exhibit enhanced solubility in organic solvents, can form transparent, tough, and flexible films, and display outstanding thermal stability .

Incorporation into Rigid PI Backbones

The incorporation of tert-butyl groups and multiple phenoxy units into the rigid PI backbones can endow them with excellent solubility and transparency with relatively high glass transition temperatures . This makes them suitable for use in high-tech fields such as automobile, membrane separation, adhesives, aerospace, and micro-electronics .

Use in Carbon and Energy Supplements

4-tert-Butylphenol, a related compound, may be used as a carbon and energy supplement in the culture medium of certain strains of Sphingobium fuliginis . While not directly related to the compound , this suggests potential applications in microbiology and biotechnology.

Use in Mono-Boc Protection of α,ω-Diamines

tert-Butyl phenyl carbonate, another related compound, is used as a reagent for mono-Boc protection of α,ω-diamines . This suggests potential applications in organic synthesis and medicinal chemistry.

Use in the Synthesis of Calixarene

4-tert-Butylphenol may be used in the synthesis of calixarene , a type of macrocycle or cyclic oligomer based on a hydroxyalkylation product of a phenol and an aldehyde. This suggests potential applications in supramolecular chemistry.

Use in the Synthesis of 2-Nitroindoles

tert-Butyl phenyl carbonate is also used in the synthesis of 2-nitroindoles , which are important intermediates in organic synthesis and medicinal chemistry.

properties

IUPAC Name

4-(3-tert-butylphenyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-14(2,3)12-5-4-6-13(11-12)15(16)7-9-17-10-8-15/h4-6,11H,7-10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLFLNTYLDTXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C2(CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679038
Record name 4-(3-tert-Butylphenyl)oxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

861857-61-6
Record name 4-(3-tert-Butylphenyl)oxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine
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Reactant of Route 3
4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine
Reactant of Route 4
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Reactant of Route 5
4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine
Reactant of Route 6
4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine

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